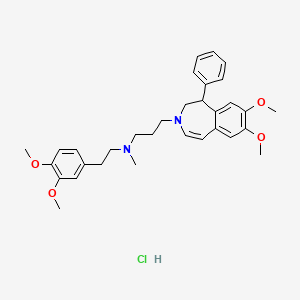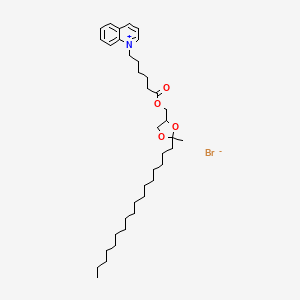
Angiotensin amide
Overview
Description
Mechanism of Action
Target of Action
Angiotensinamide, also known as angiotensin amide, is a potent vasoconstrictor used as a cardiac stimulant . It is a derivative of angiotensin II . The primary targets of angiotensinamide are the angiotensin receptors, specifically the angiotensin II receptor type 1 (AT1) and type 2 (AT2) receptors . These receptors are found in smooth muscle cells of vessels, cortical cells of the adrenal gland, and adrenergic nerve synapses .
Mode of Action
It is known that angiotensinamide, like angiotensin ii, is likely to bind to and inhibit the angiotensin ii receptor type 1 (at1) and thereby block the arteriolar contraction and sodium retention effects of the renin–angiotensin system . This interaction with its targets leads to changes such as vasoconstriction and increased blood pressure .
Biochemical Pathways
Angiotensinamide is part of the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance. When the RAS is activated, angiotensinamide can cause vasoconstriction, or narrowing of the blood vessels, which increases blood pressure
Pharmacokinetics
It is known that angiotensinamide, like other peptides, is likely to be rapidly metabolized and eliminated from the body .
Result of Action
The primary result of angiotensinamide’s action is an increase in blood pressure due to its vasoconstrictive effects . This can have significant effects at the molecular and cellular level, including changes in the function of vascular smooth muscle cells and potentially other cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of angiotensinamide. For example, the presence of other drugs or substances in the body can affect how angiotensinamide interacts with its targets . Additionally, genetic factors can influence how an individual’s body responds to angiotensinamide
Biochemical Analysis
Biochemical Properties
Angiotensinamide, through its conversion to angiotensin II, interacts with various enzymes and proteins. The conversion is facilitated by the angiotensin-converting enzyme (ACE), which forms angiotensin II . This angiotensin II then activates the angiotensin type 1 receptor (AT1R) to mediate both peripheral and central mechanisms in the regulation of blood pressure .
Cellular Effects
Angiotensinamide, through its conversion to angiotensin II, influences cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . The activation of the angiotensin type 1 receptor (AT1R) by angiotensin II is associated with various pathologic responses including fibrosis, inflammation, metabolic dysregulation, heart failure, cancer, aging, and diabetic injury .
Molecular Mechanism
The molecular mechanism of action of Angiotensinamide involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). This angiotensin II then binds to and activates the angiotensin type 1 receptor (AT1R), mediating both peripheral and central mechanisms in the regulation of blood pressure .
Metabolic Pathways
Angiotensinamide is involved in the renin-angiotensin system (RAS), a key hormonal system in the physiological regulation of blood pressure . It interacts with the angiotensin-converting enzyme (ACE) in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin amide involves the formation of an amide bond, which is a common and crucial reaction in organic chemistry. One of the methods includes the reaction of L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . The reactions are typically monitored using thin-layer chromatography (TLC) and characterized using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and mass spectrometry .
Industrial Production Methods: Industrial production of amides, including this compound, often employs electrosynthesis due to its efficiency and sustainability. This method involves the electrochemical reduction or deprotonation of substrates such as amines to make them more nucleophilic, facilitating the formation of amide bonds . The resurgence of electrosynthesis has led to more sustainable and scalable production methods for amides .
Chemical Reactions Analysis
Types of Reactions: Angiotensin amide undergoes various chemical reactions, including:
Oxidation: The amide group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.
Major Products:
Oxidation: Produces carboxylic acids or nitriles.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted amides or esters.
Scientific Research Applications
Angiotensin amide has several applications in scientific research:
Chemistry: Used as a model compound in the study of amide bond formation and reactions.
Biology: Studied for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Used in the treatment of severe hypotension and as a cardiac stimulant.
Industry: Employed in the synthesis of pharmaceuticals and as a reagent in organic synthesis
Comparison with Similar Compounds
Angiotensin II: The parent compound from which angiotensin amide is derived.
Enalapril: Another ACE inhibitor with similar effects to captopril.
Uniqueness: this compound is unique in its direct action as a vasoconstrictor and cardiac stimulant, making it particularly useful in acute settings where rapid blood pressure elevation is required . Unlike ACE inhibitors, which prevent the formation of angiotensin II, this compound directly mimics the action of angiotensin II, providing immediate therapeutic effects .
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70N14O11/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPVVOOBQVVUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70N14O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-73-6 | |
| Record name | Angiotensin amide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Angiotensinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)



![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)

![4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride](/img/structure/B1667339.png)
